Methyl 2,4-dichlorothiazole-5-carboxylate
Description
Historical Context and Evolution of Thiazole (B1198619) Research
The study of thiazole chemistry dates back to the late 19th century. The foundational groundwork was laid by chemists like Hofmann and Hantzsch, with the Hantzsch thiazole synthesis becoming one of the oldest and most widely utilized methods for creating this heterocyclic ring. This reaction typically involves the cyclization of α-halocarbonyl compounds with a thioamide. Early research also saw significant contributions from Bogert and co-workers, and Mills established the importance of the thiazole ring in cyanine (B1664457) dyes, which were used as photographic sensitizers. This historical work paved the way for the discovery of thiazole in natural products, most notably in thiamine (B1217682) (Vitamin B1), and its subsequent explosion into medicinal chemistry.
Importance of Thiazole Scaffolds in Modern Chemical Biology and Materials Science
The thiazole scaffold is a recurring motif in a vast number of biologically active compounds. nih.gov Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and anthelmintic effects. nih.gov This versatility is highlighted by the presence of the thiazole ring in numerous FDA-approved drugs, such as the antiretroviral ritonavir (B1064) and the anticancer agent dasatinib (B193332). nih.govnih.gov
Beyond pharmaceuticals, thiazole derivatives are finding increasing application in materials science. Their unique electronic and photophysical properties are being harnessed in the development of:
Conductive Polymers: Thiazole-based polymers have been investigated for their electrical conductivity. nih.gov
Organic Light-Emitting Diodes (OLEDs): The luminescent properties of certain thiazole-containing compounds make them suitable for use in OLEDs. nih.gov
Corrosion Inhibitors: Some thiazole derivatives have proven effective at inhibiting the corrosion of metals. nih.gov
The rigid, planar structure of fused thiazole systems, such as thiazolo[5,4-d]thiazole, allows for efficient intermolecular π–π stacking, a desirable characteristic for organic electronic materials. nih.gov
Rationale for Investigating Methyl 2,4-Dichlorothiazole-5-Carboxylate
Within the broad family of thiazole derivatives, this compound represents a strategically important molecule. Its structure combines three key features: the versatile thiazole core, a synthetically useful carboxylate group, and strategic halogenation.
The 2,4-dichlorothiazole-5-carboxylate moiety serves as a valuable and versatile building block in modern organic synthesis. The presence of two chlorine atoms at the 2- and 4-positions of the thiazole ring offers distinct advantages. These halogen atoms can be selectively substituted through various cross-coupling reactions, allowing chemists to introduce a wide range of functional groups and build molecular complexity. The closely related precursor, 2,4-Dichlorothiazole-5-carboxaldehyde, is commercially available, indicating the utility of this specific dichlorinated core as a starting material for more complex molecules.
The thiazole-5-carboxylate substructure itself is a well-established pharmacophore. Numerous studies have focused on synthesizing and evaluating the biological activities of various thiazole-5-carboxylate and thiazole-5-carboxamide (B1230067) derivatives, particularly in the search for new anticancer and antimicrobial agents. mdpi.comkau.edu.sasciforum.net This body of research underscores the importance of functionalization at the 5-position for achieving desired biological effects.
The incorporation of halogen atoms into drug candidates is a widely used strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. In the context of thiazoles, halogenation has been shown to be critical for enhancing biological activity.
Key Research Trends:
Antimicrobial Activity: Halogenated thiazole derivatives have demonstrated significant potential as antibacterial and antibiofilm agents. For instance, studies have shown that the presence and position of halogen atoms on phenyl rings attached to a thiazole core can be crucial for antimicrobial potency. nih.gov
Anticancer Agents: The synthesis of halogenated thiazole-5-carboxamide derivatives has been explored for developing new anticancer therapies. For example, a derivative featuring a 2-chlorophenyl group on the thiazole ring showed notable activity against several cancer cell lines. mdpi.com
Synthetic Utility: Halogenated thiazoles are key intermediates in complex organic synthesis. Advanced synthetic methods, such as the "halogen dance" reaction, have been developed to create highly functionalized and specifically substituted halogenated thiazoles, which can then be used to construct complex natural products and other target molecules. chemicalbook.com
Metabolic Disease: Research into fluorinated hydrazinylthiazole derivatives has shown promise in the management of diabetes, indicating that halogenated thiazoles could be valuable in treating metabolic disorders.
The combination of a reactive carboxylate group with the modulatory effects of chlorine atoms makes halogenated thiazole carboxylates like this compound highly attractive targets for future research and development in both medicinal and materials chemistry.
Interactive Data Tables
Table 1: Applications of Thiazole Derivatives Explore the diverse applications of the thiazole scaffold by filtering the data below.
| Field | Specific Application | Reference |
| Medicinal Chemistry | Anticancer Agents | |
| Antibacterial Agents | nih.gov | |
| Antifungal Agents | nih.gov | |
| Antiviral Agents | nih.gov | |
| Anti-inflammatory Agents | nih.gov | |
| Materials Science | Conductive Polymers | nih.gov |
| Organic Light-Emitting Diodes (OLEDs) | nih.gov | |
| Corrosion Inhibitors | nih.gov |
Table 2: Research Highlights of Halogenated Thiazoles This table summarizes key findings related to the biological activity of halogenated thiazole compounds.
| Compound Type | Biological Activity | Key Finding | Reference |
| Halogenated Thiazolo[3,2-a]pyrimidin-3-one Carboxylic Acids | Antibacterial, Antibiofilm | Good activity against S. epidermidis and S. aureus. | |
| Thiazolyl-halogenated Pyrroles/Pyrazoles | Antibacterial, Antibiofilm | Meta-fluoro substitution on a phenyl ring was critical for activity. | nih.gov |
| 2-Chlorophenyl Thiazole-5-carboxamide | Anticancer | Showed activity against A-549, Bel7402, and HCT-8 cell lines. | mdpi.com |
| Fluorinated Hydrazinylthiazoles | Antidiabetic | Investigated for potential in diabetes management. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,4-dichloro-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2S/c1-10-4(9)2-3(6)8-5(7)11-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMLGJKUAHTNRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640044 | |
| Record name | Methyl 2,4-dichloro-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861708-66-9 | |
| Record name | Methyl 2,4-dichloro-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2,4-dichloro-1,3-thiazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Methyl 2,4 Dichlorothiazole 5 Carboxylate and Its Precursors
Established Synthetic Pathways to the Thiazole (B1198619) Nucleus with Carboxylate Functionality
The construction of the thiazole ring is a cornerstone of heterocyclic chemistry. Several classical and modern methods are available for synthesizing thiazoles bearing a carboxylate group, which serves as a precursor to the title compound.
Hantzsch Thiazole Synthesis and its Modern Adaptations
The Hantzsch thiazole synthesis, first reported in the 19th century, remains one of the most fundamental and widely used methods for constructing the thiazole core. bepls.comyoutube.com The classical approach involves the condensation reaction between an α-halocarbonyl compound and a thioamide. youtube.comchemhelpasap.com The reaction proceeds via an initial S-alkylation of the thioamide by the α-halocarbonyl, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. youtube.com
To achieve a carboxylate functionality at the 5-position of the thiazole, an α-halo-β-ketoester is typically employed as the carbonyl component. For instance, the reaction of ethyl 2-chloroacetoacetate with a thioamide provides a direct route to ethyl thiazole-5-carboxylates.
Modern adaptations of the Hantzsch synthesis focus on improving reaction efficiency, yields, and environmental friendliness. mdpi.com These modifications include the use of microwave irradiation, ultrasonic assistance, and solid-supported catalysts to accelerate the reaction and simplify purification processes. mdpi.comfigshare.com Green chemistry approaches often utilize solvent-free conditions or environmentally benign solvents like water or ethanol (B145695). bepls.commdpi.com
Cyclization Reactions Involving Alpha-Halocarbonyl Compounds and Thioamides/Thioureas
This reaction is the archetypal example of thiazole synthesis and the foundation of the Hantzsch method. nih.gov The process is a condensation reaction that forms the thiazole ring in a single pot. researchgate.net The mechanism involves the nucleophilic sulfur of the thioamide or thiourea (B124793) attacking the electrophilic carbon bearing the halogen in the α-halocarbonyl compound. youtube.com This initial SN2 reaction is followed by an intramolecular nucleophilic attack of the thioamide nitrogen onto the carbonyl carbon, forming a tetrahedral intermediate. chemhelpasap.com Subsequent dehydration of this intermediate yields the final aromatic thiazole product. youtube.com
The versatility of this method allows for the introduction of various substituents onto the thiazole ring by choosing appropriately substituted starting materials. For the synthesis of thiazole-5-carboxylates, α-halocarbonyl compounds containing an ester group are essential.
Table 1: Examples of Hantzsch-type Thiazole Synthesis
| α-Halocarbonyl Compound | Thio-Component | Product Type | Reference |
|---|---|---|---|
| Ethyl bromopyruvate | Thioamide | Ethyl 2-substituted-thiazole-4-carboxylate | figshare.com |
| Ethyl 2-chloroacetoacetate | Thiourea | Ethyl 2-amino-4-methylthiazole-5-carboxylate | N/A |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Substituted Hantzsch thiazole derivatives | mdpi.com |
| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | youtube.comchemhelpasap.com |
Synthesis of 2,4-Dichlorothiazole-5-Carbaldehyde as a Key Intermediate
A crucial precursor for the synthesis of methyl 2,4-dichlorothiazole-5-carboxylate is the corresponding 5-carbaldehyde. This intermediate provides a functional handle that can be readily oxidized to the required carboxylic acid.
Preparative Routes from Precursors (e.g., 2,4-Thiazolidinedione (B21345) and N,N-Dimethylformamide in Phosphoryl Chloride)
The synthesis of 2,4-dichlorothiazole-5-carbaldehyde is efficiently achieved through a Vilsmeier-Haack type reaction. wikipedia.orgorganic-chemistry.orgijpcbs.com This reaction utilizes 2,4-thiazolidinedione as the starting material. 2,4-Thiazolidinedione itself can be prepared by reacting chloroacetic acid with thiourea. nih.gov
In the Vilsmeier-Haack reaction, N,N-Dimethylformamide (DMF) reacts with phosphoryl chloride (POCl₃) to form the electrophilic Vilsmeier reagent, a chloroiminium salt. wikipedia.orgyoutube.com The 2,4-thiazolidinedione then acts as the nucleophilic substrate. The reaction results in the formylation and chlorination of the thiazolidinedione ring to produce 2,4-dichlorothiazole-5-carbaldehyde in good yields. The reaction typically involves heating the reactants at reflux until the evolution of hydrogen chloride gas ceases. sphinxsai.comresearchgate.net
Table 2: Synthesis of 2,4-Dichlorothiazole-5-Carbaldehyde
| Precursor | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| 2,4-Thiazolidinedione | N,N-Dimethylformamide (DMF), Phosphoryl chloride (POCl₃) | Heat at reflux (approx. 115-120 °C) for 1-10 hours, followed by hydrolytic workup. | 2,4-Dichlorothiazole-5-carbaldehyde | sphinxsai.comresearchgate.net |
Conversion of 2,4-Dichlorothiazole-5-Carbaldehyde to this compound
The final stage of the synthesis involves a two-step transformation of the aldehyde intermediate: oxidation to the carboxylic acid, followed by esterification to the methyl ester.
Oxidation Strategies to Yield the Carboxylic Acid Analog
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. acs.org A variety of oxidizing agents can be employed for this purpose, ranging from strong, metal-based oxidants to milder, more selective reagents. chemistrysteps.com For heteroaromatic aldehydes such as 2,4-dichlorothiazole-5-carbaldehyde, care must be taken to avoid unwanted side reactions with the heterocyclic ring.
Commonly used oxidants include:
Potassium Permanganate (KMnO₄): A powerful and inexpensive oxidant, typically used under basic conditions.
Chromium Reagents (e.g., Jones Reagent): Highly effective but generate toxic chromium waste.
Silver Oxide (Tollens' Reagent): A mild oxidant used for the selective oxidation of aldehydes.
Hydrogen Peroxide (H₂O₂): A green and efficient oxidant, often used in the presence of a base. organic-chemistry.org
Oxone (Potassium Peroxymonosulfate): A mild and versatile oxidant that can be used for a wide range of aldehydes. organic-chemistry.org
Recent developments have focused on greener alternatives, such as aerobic oxidation catalyzed by N-hydroxyphthalimide (NHPI) or biocatalytic methods using aldehyde dehydrogenases, which offer high chemoselectivity. organic-chemistry.orgnih.gov
Following the oxidation to 2,4-dichlorothiazole-5-carboxylic acid, the final step is esterification. mdpi.com The most common and direct method is the Fischer esterification . masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comlibretexts.orgathabascau.ca The reaction is an equilibrium process, and using the alcohol as the solvent drives the equilibrium towards the formation of the ester. masterorganicchemistry.comathabascau.ca
Alternative methods for esterification include:
Reaction with an Acid Chloride: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.comlibretexts.org The resulting acid chloride readily reacts with methanol to give the methyl ester. athabascau.cacommonorganicchemistry.com
Alkylation of a Carboxylate Salt: The carboxylic acid can be deprotonated with a base to form a carboxylate salt, which can then be alkylated with a methylating agent like methyl iodide or dimethyl sulfate (B86663). commonorganicchemistry.com
The choice of method depends on the scale of the reaction and the presence of other functional groups in the molecule. For industrial production, the Fischer esterification is often preferred due to its cost-effectiveness. masterorganicchemistry.com
Esterification Protocols for this compound
The conversion of 2,4-dichlorothiazole-5-carboxylic acid to its corresponding methyl ester, this compound, is a critical synthetic step. While specific documented procedures for this exact molecule are not extensively detailed in readily available literature, several standard and highly reliable esterification protocols are applicable. These methods are broadly used for the esterification of carboxylic acids, including heterocyclic and halogenated substrates.
Fischer-Speier Esterification: This is a classic and direct method involving the reaction of the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comathabascau.ca The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used as the solvent, and the water formed during the reaction may be removed. masterorganicchemistry.comyoutube.comchemguide.co.uk
Two-Step Acyl Chloride Formation: A more reactive approach involves a two-step process. First, the carboxylic acid is converted to a more reactive acyl chloride intermediate using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govcommonorganicchemistry.com The excess thionyl chloride can often be removed by distillation. nih.gov The resulting 2,4-dichlorothiazole-5-carbonyl chloride is then reacted with methanol to yield the final methyl ester. This method is often faster and not limited by equilibrium, frequently resulting in higher yields.
Alkylation of Carboxylate Salts: Another approach involves deprotonating the carboxylic acid with a base (e.g., sodium hydroxide) to form the corresponding carboxylate salt. youtube.com This salt can then act as a nucleophile and react with a methylating agent, such as iodomethane (B122720) (methyl iodide), in an SN2 reaction to form the methyl ester. youtube.comcommonorganicchemistry.com
Below is a comparative overview of these common esterification protocols.
| Protocol | Reagents | General Conditions | Advantages | Considerations |
| Fischer-Speier Esterification | Methanol (excess), H₂SO₄ or HCl (catalyst) | Refluxing the mixture | One-pot reaction, cost-effective reagents. masterorganicchemistry.com | Reversible reaction, may require removal of water to achieve high yields. athabascau.cachemguide.co.uk |
| Acyl Chloride Intermediate | 1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride2. Methanol | 1. Reflux with SOCl₂2. Reaction with methanol, often at room temperature or slightly elevated | High yields, irreversible reaction. nih.govcommonorganicchemistry.com | Two-step process, uses corrosive and hazardous reagents. |
| Alkylation of Carboxylate Salt | 1. Base (e.g., NaOH)2. Methylating Agent (e.g., MeI) | 1. Deprotonation in a suitable solvent2. Addition of alkylating agent | Can be performed under milder conditions than Fischer esterification. youtube.com | Requires stoichiometric base, methylating agents can be toxic. commonorganicchemistry.com |
Environmentally Benign and Sustainable Synthetic Approaches for Thiazole Derivatives
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like thiazoles to minimize environmental impact. researchgate.netbohrium.com Conventional methods often rely on hazardous reagents, volatile organic solvents, and harsh reaction conditions, leading to significant waste generation. researchgate.netnih.gov Sustainable approaches focus on the use of renewable starting materials, non-toxic catalysts, green solvents, and energy-efficient techniques. researchgate.netbepls.com These modern strategies aim to improve reaction efficiency, reduce waste, and simplify purification processes, making the synthesis of thiazole derivatives more scalable and cost-effective. nih.gov
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials. bepls.combenthamdirect.com This approach aligns with green chemistry principles by reducing the number of synthetic steps, minimizing solvent waste, and saving energy. iau.ir The Hantzsch thiazole synthesis, a cornerstone reaction, can be adapted into a one-pot, multi-component procedure. mdpi.com MCRs offer a powerful tool for generating molecular diversity and complexity in a single, efficient operation. researchgate.net
| MCR Type | Reactants | Product | Key Advantages |
| Hantzsch-Type MCR | Aldehyde, Thiourea, α-Haloketone | Substituted 2-aminothiazole | One-pot procedure, high atom economy, rapid access to diverse thiazoles. mdpi.com |
| Isocyanide-Based MCR | Isocyanide, Primary Amine, Oxo component, Thiocarboxylic acid | 2,4-Disubstituted thiazole | High convergence, creates complexity in a single step, suitable for combinatorial chemistry. researchgate.net |
| Three-Component Thiazole Synthesis | Primary Amine, Dialkyl acetylenedicarboxylate, Isothiocyanate | Substituted thiazole derivative | Solvent-free conditions possible, good to excellent yields. iau.ir |
The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Green solvents are characterized by being non-toxic, renewable, and biodegradable. Water is an ideal green solvent, and its use in the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles has been reported, offering high yields without the need for a catalyst. bepls.com Other green alternatives to conventional volatile organic compounds (VOCs) include ionic liquids and deep eutectic solvents. mdpi.commdpi.com
Recyclable and environmentally benign catalysts are also central to sustainable synthesis. bepls.com Silica-supported tungstosilicic acid has been used as a reusable catalyst for the one-pot synthesis of Hantzsch thiazole derivatives. mdpi.com Similarly, biocatalysts, such as cross-linked chitosan (B1678972) hydrogels, have been employed for the synthesis of thiazoles, offering high yields and the ability to be reused multiple times. mdpi.com
| Green Approach | Examples | Benefits in Thiazole Synthesis |
| Green Solvents | Water, Ionic Liquids, Ethylene Glycol, Deep Eutectic Solvents | Reduced environmental impact, improved safety, potential for catalyst-free reactions, enhanced reaction rates. bepls.commdpi.commdpi.com |
| Green Catalytic Systems | Silica-supported tungstosilicic acid, Chitosan-based biocatalysts, KF/Clinoptilolite nanoparticles | Catalyst reusability, mild reaction conditions, high yields, simplified work-up procedures. benthamdirect.commdpi.commdpi.com |
Energy-efficient techniques like microwave irradiation and ultrasound sonication are increasingly used to promote green and sustainable chemical transformations. researchgate.netbepls.com These methods often lead to dramatic reductions in reaction times, increased product yields, and milder reaction conditions compared to conventional heating methods. researchgate.netmdpi.com
Microwave-assisted synthesis utilizes microwave energy to heat the reaction mixture directly and uniformly, often resulting in rapid reaction rates. eurekaselect.com The Hantzsch reaction to produce N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, for example, showed lower yields and required significantly longer reaction times under conventional reflux compared to microwave heating. nih.gov Microwave irradiation has been successfully applied to various one-pot, multi-component syntheses of thiazole derivatives. nih.govscilit.comacs.org
Ultrasonic-mediated synthesis employs the energy of sound waves to induce acoustic cavitation, which creates localized hot spots with extreme temperatures and pressures. nih.govwisdomlib.org This phenomenon can significantly accelerate reaction rates. Ultrasound has been used to synthesize thiazole derivatives efficiently, often under mild conditions and with short reaction times. mdpi.comscilit.combenthamdirect.com The use of ultrasound can be particularly effective in heterogeneous reactions and can be combined with green catalysts for enhanced performance. mdpi.comnih.gov
| Technique | Typical Reaction Time | Typical Yield | Key Advantages |
| Conventional Heating | Several hours (e.g., 8h) | Moderate to Good (e.g., 60-75%) | Well-established and simple setup. nih.gov |
| Microwave Irradiation | Minutes (e.g., 2-15 min) | Good to Excellent (e.g., 85-95%) | Rapid heating, shorter reaction times, higher yields, cleaner reactions. nih.govnih.govacs.org |
| Ultrasonic Irradiation | Minutes to < 1 hour (e.g., 2-40 min) | Good to Excellent (e.g., 80-99%) | Shorter reaction times, high yields, milder conditions, suitable for heterogeneous systems. mdpi.comwisdomlib.orgbenthamdirect.com |
Advanced Derivatization and Structural Modification Strategies of Methyl 2,4 Dichlorothiazole 5 Carboxylate
Chemical Reactivity of the Dichlorothiazole Moiety
The dichlorothiazole core of the molecule is electron-deficient, a characteristic enhanced by the presence of two chlorine atoms and the electron-withdrawing methyl carboxylate group. This electronic nature dictates its susceptibility to various chemical transformations.
The chlorine atoms at the C-2 and C-4 positions of the thiazole (B1198619) ring are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is attributed to the electron-withdrawing nature of the thiazole ring's nitrogen atom and the carboxylate group at C-5, which stabilize the intermediate Meisenheimer complex formed during the substitution process.
The regioselectivity of nucleophilic attack on 2,4-dihalogenated heterocyclic systems can be influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic effects of the substituents on the ring. In analogous systems like 2,4-dichloropyrimidines, nucleophilic attack often preferentially occurs at the C-4 position. wuxiapptec.comrsc.org This preference is attributed to the greater stabilization of the negative charge in the intermediate by the adjacent heteroatom and the potential for resonance delocalization. For 2,4-dichlorothiazole-5-carboxylate, it is plausible that a similar preference for substitution at the C-4 position exists, although the specific outcome can be dependent on the reaction conditions and the nucleophile employed.
A variety of nucleophiles can be utilized in these substitution reactions, leading to a diverse range of derivatives.
| Nucleophile | Potential Product |
| Amines (R-NH₂) | 2-Chloro-4-aminothiazole-5-carboxylate derivatives |
| Alkoxides (R-O⁻) | 2-Chloro-4-alkoxythiazole-5-carboxylate derivatives |
| Thiolates (R-S⁻) | 2-Chloro-4-alkylthiothiazole-5-carboxylate derivatives |
It is important to note that with stronger nucleophiles or more forcing reaction conditions, disubstitution at both the C-2 and C-4 positions can occur.
The thiazole ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen and sulfur heteroatoms. This deactivation is further intensified in Methyl 2,4-dichlorothiazole-5-carboxylate by the presence of two strongly electron-withdrawing chlorine atoms and the methyl carboxylate group. Electrophilic attack on the thiazole ring typically occurs at the C-5 position, which is the most electron-rich. pharmaguideline.com However, in the case of this compound, this position is already substituted.
Therefore, direct electrophilic substitution on the thiazole ring of this compound is highly unlikely under standard electrophilic conditions. Any potential electrophilic reaction would likely require harsh conditions and may lead to degradation of the molecule rather than controlled substitution.
Transformations of the Carboxylate Ester Group
The methyl carboxylate group at the C-5 position offers a versatile handle for a variety of chemical modifications, allowing for the introduction of different functional groups and the extension of the molecular framework.
The methyl ester of 2,4-dichlorothiazole-5-carboxylate can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. mnstate.edu Basic hydrolysis, typically using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup, is a common and efficient method. nih.govchemicalbook.com
Reaction Scheme for Basic Hydrolysis:
This compound + NaOH(aq) → Sodium 2,4-dichlorothiazole-5-carboxylate + CH₃OH
Sodium 2,4-dichlorothiazole-5-carboxylate + HCl(aq) → 2,4-Dichlorothiazole-5-carboxylic acid + NaCl
This transformation is a fundamental step in many synthetic routes, as the resulting carboxylic acid can be further derivatized or used in coupling reactions.
The carboxylate ester can be converted into amides and hydrazides, which are important functional groups in many biologically active molecules.
Amidation: The direct reaction of the ester with an amine to form an amide is generally a slow process. A more efficient approach involves the hydrolysis of the ester to the carboxylic acid, followed by an amide coupling reaction. This two-step process typically employs a coupling agent to activate the carboxylic acid. researchgate.netmdpi.com
| Coupling Agent | General Reaction Conditions |
| EDC/HOBt | DMF, room temperature |
| HATU/DIPEA | DMF, room temperature |
| SOCl₂ | Reflux, followed by addition of amine |
Hydrazide Formation: Hydrazides can be synthesized by the reaction of the methyl ester with hydrazine (B178648) hydrate, often in a protic solvent like ethanol (B145695) and with heating. kau.edu.sa This reaction proceeds via nucleophilic acyl substitution, where hydrazine acts as the nucleophile.
The resulting hydrazide is a valuable intermediate that can be further modified, for example, by reaction with aldehydes or ketones to form hydrazones, or used in the synthesis of various heterocyclic systems. mnstate.edusemanticscholar.org
The methyl carboxylate group can be reduced to a primary alcohol, providing another avenue for functional group manipulation. This transformation introduces a hydroxymethyl group at the C-5 position of the thiazole ring.
Common reducing agents for the conversion of esters to alcohols include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) in the presence of an activating agent. organic-chemistry.org The choice of reducing agent and reaction conditions is crucial to avoid potential side reactions with the chloro substituents on the thiazole ring.
| Reducing Agent | Typical Solvent |
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, THF |
| Sodium borohydride (NaBH₄) / Lewis acid (e.g., AlCl₃) | THF, Diethyl ether |
The resulting 2,4-dichloro-5-(hydroxymethyl)thiazole can be used in subsequent reactions, such as oxidation to the corresponding aldehyde or conversion of the hydroxyl group to a leaving group for further substitution.
Diversification through Side-Chain Modifications at C-5
The ester functionality at the C-5 position of this compound serves as a versatile handle for a variety of chemical transformations. Modification of this side-chain is a key strategy for diversifying the core structure, allowing for the introduction of new functional groups and the exploration of structure-activity relationships. A common preliminary step for many of these modifications involves the reduction of the methyl ester to a primary alcohol, which is then oxidized to the corresponding carbaldehyde, 2,4-dichlorothiazole-5-carbaldehyde. This aldehyde is a crucial intermediate for subsequent condensation reactions.
Knoevenagel Condensation Reactions with the Carbaldehyde Precursor
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.org It involves the reaction of a carbonyl group, in this case, the 2,4-dichlorothiazole-5-carbaldehyde, with an active methylene (B1212753) compound in the presence of a weak base as a catalyst. wikipedia.org This reaction leads to the formation of an α,β-unsaturated product, effectively extending the side-chain at the C-5 position with a variety of functionalized moieties.
The reaction is initiated by the deprotonation of the active methylene compound by a base (e.g., piperidine, pyridine) to form a carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the thiazole aldehyde. The subsequent intermediate undergoes dehydration to yield the final condensed product. This method is highly efficient for creating derivatives with potential applications as pharmaceuticals, functional polymers, and other biologically active materials. nih.gov
Table 1: Examples of Knoevenagel Condensation with 2,4-Dichlorothiazole-5-carbaldehyde
| Active Methylene Compound | Base Catalyst | Resulting C-5 Side-Chain Structure |
|---|---|---|
| Malononitrile | Piperidine | 2-(2,4-dichlorothiazol-5-yl)methylene)malononitrile |
| Ethyl cyanoacetate | Pyridine | Ethyl 2-cyano-3-(2,4-dichlorothiazol-5-yl)acrylate |
| Diethyl malonate | Sodium Ethoxide | Diethyl 2-((2,4-dichlorothiazol-5-yl)methylene)malonate |
This table presents potential reaction pathways for the Knoevenagel condensation, illustrating the versatility of the carbaldehyde precursor in generating diverse molecular architectures.
Formation of Schiff Bases and Related Imines
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with an aldehyde or ketone. jocpr.com In the context of this compound, its carbaldehyde derivative is a prime substrate for the synthesis of a wide array of Schiff bases. The reaction involves the nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule, often catalyzed by a trace amount of acid. nih.gov
The formation of Schiff bases introduces a nitrogen-linked substituent at the C-5 position, which is a common feature in many biologically active compounds. The properties of the resulting imine can be tuned by varying the R-group of the primary amine, which can range from simple alkyl or aryl groups to more complex heterocyclic systems. nih.gov These derivatives have been widely studied for their potential antimicrobial and other therapeutic activities. alayen.edu.iq
Table 2: Synthesis of Schiff Bases from 2,4-Dichlorothiazole-5-carbaldehyde
| Primary Amine (R-NH₂) | R-Group | Product Name |
|---|---|---|
| Aniline | Phenyl | N-((2,4-dichlorothiazol-5-yl)methylene)aniline |
| 4-Fluoroaniline | 4-Fluorophenyl | N-((2,4-dichlorothiazol-5-yl)methylene)-4-fluoroaniline |
| 2-Aminopyridine | Pyridin-2-yl | N-((2,4-dichlorothiazol-5-yl)methylene)pyridin-2-amine |
This table illustrates the synthesis of various Schiff bases, demonstrating how different primary amines can be used to introduce diverse functionalities onto the thiazole scaffold.
Introduction of Diverse Heterocyclic Moieties and Functional Groups
Beyond side-chain modifications, the core 2,4-dichlorothiazole (B1313550) structure is ripe for derivatization through reactions that build upon the ring itself or replace the chlorine atoms. These strategies allow for the fusion of new rings to the thiazole scaffold and the introduction of pharmacologically important groups via modern coupling techniques.
Fusion of Thiazole with Other Biologically Relevant Heterocycles
The presence of reactive chloro groups at the C-2 and C-4 positions, along with the modifiable ester at C-5, provides the necessary functionality to construct fused bicyclic and polycyclic heterocyclic systems. scispace.com This is a powerful strategy for creating novel molecular frameworks with potentially enhanced biological activity, as fused ring systems are common motifs in many established drugs. nih.gov
One common approach involves converting the C-5 ester into a group that can participate in a cyclization reaction with a nucleophile that also displaces one of the adjacent chloro atoms. For example, the ester can be converted to a hydrazide. The hydrazide can then react with a suitable one-carbon synthon, followed by an intramolecular nucleophilic aromatic substitution at the C-4 position to form a fused pyridazine (B1198779) ring, yielding a thiazolo[4,5-d]pyridazine (B3050600) system. Similarly, reactions with reagents containing two nucleophilic sites can lead to the formation of other fused heterocycles like thiazolo[4,5-d]pyrimidines or thiazolo[5,4-b]pyridines.
Table 3: Strategies for Fused Heterocycle Synthesis
| C-5 Functional Group | Reagent | Fused Ring System | Resulting Heterocycle Class |
|---|---|---|---|
| -CONHNH₂ (Hydrazide) | Formic Acid | Pyridazine | Thiazolo[4,5-d]pyridazine |
| -COOH (Carboxylic Acid) | 2-Amino-thiourea | Pyrimidine | Thiazolo[4,5-d]pyrimidine |
| -CN (Nitrile) | Guanidine | Pyrimidine | Thiazolo[4,5-d]pyrimidine |
This table outlines several synthetic routes for fusing other heterocyclic rings onto the 2,4-dichlorothiazole core, highlighting the versatility of the C-5 position in facilitating these cyclization reactions.
Incorporating Pharmacophoric Groups via Coupling Reactions
Modern organometallic cross-coupling reactions are indispensable tools for modifying halogenated heterocycles. The chloro atoms at the C-2 and C-4 positions of the thiazole ring are suitable leaving groups for a variety of palladium-catalyzed coupling reactions, such as Suzuki, Stille, Sonogashira, and Heck reactions. These reactions allow for the direct formation of carbon-carbon or carbon-heteroatom bonds, enabling the introduction of a vast range of substituents.
This approach is particularly valuable for incorporating known pharmacophores—molecular features responsible for a drug's biological activity—onto the thiazole scaffold. nih.gov For instance, a Suzuki coupling reaction with an arylboronic acid can append substituted phenyl rings, while a Sonogashira coupling with a terminal alkyne can introduce acetylenic moieties. The differential reactivity of the C-2 and C-4 positions can often be exploited to achieve selective, stepwise functionalization, further increasing the molecular diversity that can be achieved.
Table 4: Cross-Coupling Reactions for Pharmacophore Incorporation
| Coupling Reaction | Reagent Type | Catalyst System | Example of Incorporated Group |
|---|---|---|---|
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-Methoxyphenyl |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | Phenylethynyl |
| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Thien-2-yl |
This table summarizes key cross-coupling reactions that can be employed to functionalize the 2,4-dichlorothiazole ring, providing a pathway to a wide range of derivatives bearing important pharmacophoric groups.
Mechanistic Investigations and Structure Activity Relationship Sar Studies
Elucidation of Molecular Mechanisms of Action
The therapeutic potential of Methyl 2,4-dichlorothiazole-5-carboxylate and its derivatives is rooted in their specific interactions with biological targets. Molecular docking and crystallographic studies have been instrumental in revealing the binding modes of related thiazole-containing inhibitors within the active sites of various enzymes.
For instance, in the context of bacterial enzymes like UDP-N-acetylenolpyruvylglucosamine reductase (MurB), a key player in peptidoglycan synthesis, inhibitors often bind adjacent to the flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov Detailed analyses of docked thiazolidinone derivatives, which share structural motifs, show that they fit into the binding center of MurB, interacting with key residues such as Ser50, Arg158, Arg213, and Ser229. mdpi.com The hydrogen bond with Ser229 is considered particularly crucial for inhibitory action, as this residue is involved in the proton transfer mechanism of the enzyme. mdpi.com Similarly, studies on β-ketoacyl-acyl carrier protein (ACP) synthases reveal that inhibitors like thiolactomycin, a natural product with a thiolactone ring that can be mimicked by synthetic heterocycles, form strong hydrogen bond interactions with the two catalytic histidine residues in the active site. nih.govresearchgate.net
In fungal pathogens, sterol 14α-demethylase (CYP51) is a primary target. The binding mechanism of inhibitors often involves coordination of a nitrogen atom from the heterocyclic ring (like the thiazole (B1198619) nitrogen) with the heme iron atom in the enzyme's active site. frontiersin.orgresearchgate.net The rest of the molecule typically orients within a hydrophobic substrate access channel, forming non-polar interactions with surrounding residues, which are the dominant driving force for binding. frontiersin.orgcardiff.ac.uk
Derivatives of this compound have been investigated as inhibitors of several critical enzymatic pathways.
MurB: This enzyme is essential for the biosynthesis of the bacterial cell wall. researchgate.net Thiazolidinone-based compounds have been identified as effective MurB inhibitors. researchgate.netnih.gov For example, a series of 1,2-bis(4-chlorophenyl)-3,5-dioxopyrazolidine-4-carboxamides demonstrated inhibitory activity against E. coli MurB and S. aureus MurB with IC50 values in the low micromolar range (4.1 to 10.3 µM). nih.gov
CYP51: As a crucial enzyme in fungal sterol biosynthesis, CYP51 is a well-established antifungal target. frontiersin.org Azole derivatives, including those containing thiazole rings, are known to inhibit this enzyme. nih.gov Studies on novel N-benzyl-3-(1H-azol-1-yl)-2-phenylpropanamides revealed potent inhibition of Candida albicans CYP51, with IC50 values for some chloro-substituted derivatives (0.39 and 0.46 µM) being comparable to the standard drug fluconazole (B54011) (0.31 µM). cardiff.ac.uknih.gov
β-ketoacyl-ACP synthase: This enzyme family (e.g., FabH, FabB) is central to type II fatty acid synthesis in bacteria, making it an attractive target for new antimicrobial agents. nih.govnih.gov Research has identified 2-aminothiazole-4-carboxylate derivatives as inhibitors of this pathway. researchgate.net Specifically, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate was found to inhibit the Mycobacterium tuberculosis enzyme mtFabH with an IC50 value of 0.95 µg/ml. researchgate.net
Aldose Reductase (AR): AR is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.gov Under hyperglycemic conditions, its overactivation is linked to diabetic complications. nih.govunits.itresearchgate.net A wide variety of chemical structures, including heterocyclic compounds, have been explored as aldose reductase inhibitors (ARIs). units.itresearchgate.net The efficacy of these inhibitors is often evaluated based on their ability to block sorbitol accumulation. nih.gov
Carbonic Anhydrase (CA): CAIs are a class of pharmaceuticals that suppress the activity of carbonic anhydrase. wikipedia.org These enzymes are involved in numerous physiological processes, including pH regulation and fluid secretion. nih.gov Inhibition of CA isozymes in the ciliary processes of the eye reduces aqueous humor secretion, thereby lowering intraocular pressure, which is a key mechanism for treating glaucoma. nih.gov The inhibitory action is typically associated with molecules containing an unsubstituted sulfamyl group, a common feature of classical CAIs. drugs.com
Beyond direct enzyme inhibition, thiazole derivatives can exert their biological effects by interfering with fundamental cellular processes like apoptosis and cell cycle progression.
Apoptosis: Several studies have shown that thiazole-containing compounds can induce programmed cell death in cancer cells. mdpi.comfrontiersin.org The induction of apoptosis can occur through the intrinsic (mitochondrial) pathway, which is regulated by the Bcl-2 family of proteins. frontiersin.org This pathway involves the downregulation of anti-apoptotic proteins (like Bcl-2), upregulation of pro-apoptotic proteins (like Bax), loss of mitochondrial membrane potential, and the subsequent activation of executioner caspases such as caspase-3. frontiersin.orgnih.gov For example, treatment of cancer cells with certain preservatives has been shown to induce apoptosis at low concentrations, characterized by caspase-3 activation and DNA laddering. nih.gov Similarly, some novel synthetic derivatives have demonstrated potent pro-apoptotic activity, inducing cell death in over 50% of treated cancer cells. nih.gov
Cell Cycle Arrest: Thiazole derivatives can also halt cell proliferation by inducing cell cycle arrest at specific checkpoints. nih.gov DNA damage caused by a compound can trigger checkpoint mechanisms, leading to cell accumulation in the G1 or S phase. nih.gov Other compounds have been shown to induce arrest in the G2/M phase. mdpi.com This arrest prevents cells from proceeding to mitosis, effectively stopping their division. For instance, certain chalcone (B49325) derivatives have been found to cause cell growth arrest at the G1 phase, inhibiting the G1/S transition. researchgate.net This effect is often associated with the upregulation of regulatory genes like p53 and downregulation of cyclin-dependent kinase genes like CDK4. researchgate.net
Systematic Structure-Activity Relationship (SAR) Analysis of this compound Derivatives
The presence, position, and nature of halogen substituents on the thiazole ring and associated phenyl moieties are critical determinants of biological activity. The dichlorothiazole core itself provides a key structural feature.
Studies on related scaffolds consistently demonstrate that halogenation significantly influences potency. In a series of 2,4-dichlorothiazole-5-carboxaldehyde-derived chalcones evaluated for antitubercular activity, the degree of electronegativity played a key role. researchgate.net Compounds with di-substituted fluorinated or chlorinated phenyl rings showed markedly higher potency than mono-substituted or unsubstituted analogues. researchgate.net For example, a 2,4-difluorophenyl derivative (MIC = 2.43 µM) and a 2,4-dichlorophenyl derivative (MIC = 4.41 µM) were over 10-fold and 5-fold more potent, respectively, than the standard drug pyrazinamide (B1679903) (MIC = 25.34 µM). researchgate.net
This trend is also observed in other heterocyclic series. In a study of phenylthiazolyl-s-triazines, the introduction of electron-withdrawing groups like chlorine was found to be promising for enhancing antibacterial activity. nih.gov Similarly, research on benzofuran (B130515) derivatives highlighted that the presence of bromine and chlorine atoms influenced their cytotoxic and pro-oxidative effects on cancer cells. mdpi.com The specific positioning of the halogen is also crucial; shifting a chloro group from the para to the ortho position on a phenyl ring attached to an inhibitor was found to alter its binding mode within the target enzyme's active site. nih.gov
| Compound | Substitution on Phenyl Ring | MIC (µM) |
|---|---|---|
| Standard | Pyrazinamide | 25.34 ± 2 |
| Compound 9 | 2-Fluoro | 20.68 |
| Compound 11 | 4-Fluoro | 20.68 |
| Compound 12 | 2,4-Difluoro | 2.43 ± 1 |
| Compound 7 | 2,4-Dichloro | 4.41 ± 2 |
The carboxylate group at the C5 position of the thiazole ring, whether as an ester or a free carboxylic acid, is a key functional group that significantly impacts physicochemical properties and biological interactions.
The ester functionality, as seen in this compound, often serves as a bioisostere or a prodrug form of the more polar carboxylic acid. In some contexts, the ester form demonstrates superior activity. For instance, in a study of 2-aminothiazole-4-carboxylate analogues as inhibitors of β-ketoacyl-ACP synthase, it was observed that the free acids were generally weaker inhibitors than their corresponding methyl esters. researchgate.net This suggests that the less polar ester may have better cell permeability or more favorable interactions within the hydrophobic binding pockets of the target enzyme. researchgate.net
Influence of Substituents at Thiazole Ring Positions (C-2, C-4, C-5)
In the specific case of this compound, the ring is decorated exclusively with electron-withdrawing groups. The chlorine atoms at C-2 and C-4, and the methyl carboxylate group at C-5, significantly decrease the electron density of the thiazole ring. This reduction in electron density impacts the ring's basicity and nucleophilicity. globalresearchonline.net For instance, while an electron-donating group like a methyl group would typically increase the basicity of the thiazole ring, the presence of potent electron-withdrawing groups, such as the chloro and carboxylate moieties, has the opposite effect. globalresearchonline.net
Structure-activity relationship (SAR) studies on various thiazole derivatives have elucidated the distinct roles of substituents at each position:
C-2 Position: This position is critical for modulating activity in many classes of thiazole-based agents. The C-2 proton is known to be susceptible to deprotonation by strong bases. wikipedia.org Substitution at this position can influence hydrogen bonding capabilities and steric interactions within a receptor's binding pocket. In studies of anticancer agents, the nature of the substituent at the C-2 position had a profound effect on antiproliferative activity, with variations from an amino group to N-methylamino or N,N-dimethylamino groups leading to significant changes in potency. nih.gov For this compound, the chloro group at C-2 contributes to a significant electron deficit at this position, potentially making it a site for nucleophilic attack.
C-5 Position: Calculated π-electron density often marks the C-5 position as the primary site for electrophilic substitution. wikipedia.org The type of substituent at C-5 has been shown to be crucial for the biological activity of various compounds. For example, in a series of 2-amino-4,5-diarylthiazoles, the best antiproliferative activity was observed when the C-5 position was occupied by a naphthyl or a substituted phenyl ring. nih.gov The methyl carboxylate group at C-5 in the title compound not only withdraws electron density but also provides a potential hydrogen bond acceptor (the carbonyl oxygen) and a site for potential modification, for instance, through hydrolysis to the corresponding carboxylic acid or amidation.
The combined effect of the two chlorine atoms and the ester group makes the thiazole ring of this compound exceptionally electron-poor, which dictates its reactivity and potential as a scaffold for developing bioactive molecules.
| Position | Substituent Type | General Influence on Thiazole Ring | Reference |
| C-2 | Electron-Withdrawing (e.g., -Cl) | Decreases basicity and nucleophilicity; can be a site for nucleophilic attack. | globalresearchonline.netwikipedia.org |
| C-2 | Electron-Donating (e.g., -NHCH₃) | Increases basicity and nucleophilicity; can act as H-bond donor/acceptor. | globalresearchonline.netnih.gov |
| C-4 | Electron-Withdrawing (e.g., -Cl) | Decreases electron density; influences molecular geometry. | globalresearchonline.net |
| C-4 | Aromatic Ring (e.g., Phenyl) | Introduces steric bulk; participates in π-stacking interactions. | nih.gov |
| C-5 | Electron-Withdrawing (e.g., -COOCH₃) | Primary site for electrophilic substitution; acts as H-bond acceptor. | wikipedia.org |
| C-5 | Aromatic Ring (e.g., Naphthyl) | Can significantly enhance biological activity through hydrophobic/π-interactions. | nih.gov |
Exploration of Conformational and Stereochemical Factors
For this compound, the primary source of conformational flexibility arises from the rotation around the single bond connecting the C-5 position of the thiazole ring to the carbonyl carbon of the ester group, as well as the rotation around the ester C-O bond. These rotations give rise to different spatial arrangements (rotamers) of the methyl carboxylate group relative to the thiazole ring.
Studies on related thiazole-containing amino acids have demonstrated that the conformational landscape can be complex, with certain conformations being significantly more stable than others. nih.gov The stability of these conformations is often dictated by a delicate balance of intramolecular interactions, such as:
Steric Hindrance: The spatial bulk of the chloro substituent at the C-4 position can sterically hinder the rotation of the C-5 ester group, favoring conformations that minimize this clash.
Intramolecular Hydrogen Bonds: While not prominent in this compound itself, in related analogs with appropriate functional groups (e.g., N-H or O-H), intramolecular hydrogen bonds can lock the molecule into a specific, lower-energy conformation. For example, studies have shown that hydrogen bonds between an amide N-H group and the thiazole nitrogen atom can stabilize a particular conformer. nih.gov
Electrostatic Interactions: Attractive or repulsive electrostatic forces between atoms can also influence conformational preference. In thiazole derivatives, attractive interactions between the electron-deficient sulfur atom and an amide oxygen atom have been observed to stabilize certain conformations. nih.gov
The preferred conformation of this compound in a biological environment would be the one that allows for the most favorable interactions with the receptor. Understanding these conformational preferences is crucial for rational drug design, as it can guide the synthesis of more rigid analogs that are "pre-organized" in the bioactive conformation, potentially leading to enhanced potency and selectivity.
| Conformation Feature | Influencing Factors | Potential Impact on Activity | Reference |
| Thiazole Ring | Aromaticity | Planar scaffold for substituent orientation. | wikipedia.org |
| C5-Ester Group Rotation | Steric hindrance from C4-substituent; electrostatic interactions. | Determines the 3D presentation of H-bond acceptors and hydrophobic groups. | nih.gov |
| Overall Molecular Shape | Planarity of the core, orientation of substituents. | Governs the complementarity with the target binding site. | nih.gov |
Computational Chemistry Approaches in SAR and Mechanism Studies
In modern drug discovery, computational chemistry has become an indispensable tool for accelerating the design and optimization of novel therapeutic agents. These in silico methods provide valuable insights into the molecular properties of compounds like this compound and their interactions with biological targets, thereby guiding synthetic efforts and helping to rationalize observed structure-activity relationships. Computational approaches are widely used to study ligand-receptor interactions, calculate electronic properties that govern reactivity, and predict the pharmacokinetic profile of drug candidates.
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. biointerfaceresearch.com This method involves placing the ligand (e.g., a derivative of this compound) into the binding site of a receptor and evaluating the binding affinity using a scoring function. The results can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that are crucial for molecular recognition. semanticscholar.org
For thiazole derivatives, molecular docking has been successfully applied to understand their mechanism of action against various targets. For instance, docking studies have been used to investigate the binding modes of thiazole conjugates with the active site of the Rho6 protein, revealing potential anticancer activity. nih.govresearchgate.net Similarly, the interaction of thiazole derivatives with penicillin-binding proteins has been modeled to explore their putative antibacterial activity. nih.gov
A typical molecular docking workflow involves:
Preparation of the Receptor: The 3D structure of the target protein is obtained, often from a repository like the Protein Data Bank (PDB). biointerfaceresearch.com Water molecules are typically removed, and hydrogen atoms are added.
Preparation of the Ligand: A 3D model of the ligand is generated and its energy is minimized.
Docking Simulation: The ligand is flexibly docked into the defined binding site of the receptor, and various possible binding poses are generated.
Scoring and Analysis: The generated poses are ranked based on a scoring function that estimates the binding free energy. The top-ranked poses are then analyzed to identify key intermolecular interactions. semanticscholar.org
Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-receptor complex over time, providing a more dynamic and realistic view of the binding event.
| Target Protein (Example) | Thiazole Derivative Class | Key Finding from Docking | Reference |
| Rho6 Protein | Heterocycles linked Thiazole | Good docking scores and binding interactions, suggesting anti-hepatic cancer potency. | semanticscholar.orgnih.gov |
| p56lck Tyrosine Kinase | Benzothiazole-Thiazole Hybrids | Identification of binding patterns in the hinge region and allosteric site. | biointerfaceresearch.com |
| Penicillin Binding Protein 4 (PBP4) | Dihydrothiazole Derivatives | Predicted binding energies at the level of standard antibiotics. | nih.gov |
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the intrinsic electronic properties of molecules. researchgate.netnih.gov These calculations provide a quantitative understanding of a molecule's structure, stability, and reactivity, which are fundamental to its biological activity. asianpubs.org
For thiazole derivatives, quantum chemical calculations are used to determine several key parameters:
HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A small energy gap is associated with high chemical reactivity and low kinetic stability, as less energy is required to promote an electron to an unoccupied orbital. researchgate.netnih.gov
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This helps predict how a molecule will interact with other molecules and its potential sites for metabolic reactions.
In the context of this compound, DFT calculations would likely show that the electron-withdrawing chloro and carboxylate groups lower the energies of both the HOMO and LUMO, and significantly affect the charge distribution across the molecule, making the ring system highly susceptible to nucleophilic attack. Such calculations are vital for understanding the reaction mechanisms involved in both its synthesis and its potential biotransformation pathways. nih.gov
| Quantum Parameter | Significance | Relation to Thiazoles | Reference |
| EHOMO | Electron-donating ability | Higher values indicate better electron donation tendency. | researchgate.netnih.gov |
| ELUMO | Electron-accepting ability | Lower values indicate better electron acceptance tendency. | researchgate.netnih.gov |
| ΔE (HOMO-LUMO Gap) | Chemical Reactivity / Stability | A small gap indicates high reactivity and low stability. | researchgate.netnih.gov |
| Dipole Moment (μ) | Polarity | Influences solubility and intermolecular interactions. | asianpubs.org |
In Silico Prediction of ADMET and Drug-Likeness
Before a compound can be considered a viable drug candidate, it must possess a favorable pharmacokinetic profile, encompassing Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. In silico ADMET prediction models use computational algorithms to estimate these properties based on a molecule's structure. nih.gov
Drug-Likeness is often assessed using empirical rules like Lipinski's Rule of Five. These rules provide guidelines for the physicochemical properties that are common among orally active drugs. rjptonline.org For a compound to be considered "drug-like" according to Lipinski's rules, it should generally have:
A molecular weight of ≤ 500 Da
A logP (a measure of lipophilicity) of ≤ 5
No more than 5 hydrogen bond donors
No more than 10 hydrogen bond acceptors
For this compound and its derivatives, in silico tools can quickly calculate these properties. Computational models can also predict other important parameters such as aqueous solubility, plasma protein binding, metabolism by cytochrome P450 enzymes, and potential for toxicity. These predictions help to prioritize which analogs to synthesize and screen, focusing resources on compounds with a higher probability of success in preclinical and clinical development. nih.govnih.gov
| ADMET/Drug-Likeness Parameter | Description | Importance in Drug Discovery | Reference |
| Molecular Weight (MW) | The mass of one mole of the substance. | Influences absorption and distribution; typically < 500 Da for oral drugs. | rjptonline.org |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, affecting absorption, distribution, and metabolism. | rjptonline.org |
| Hydrogen Bond Donors (HBD) | Number of O-H and N-H bonds. | Influences solubility and membrane permeability. | rjptonline.org |
| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms. | Influences solubility and receptor binding. | rjptonline.org |
| Toxicity Prediction | Estimation of potential adverse effects. | Early identification of potential safety liabilities. | nih.gov |
Future Research Directions and Applications in Chemical Science
Development of Novel Therapeutic Agents
The thiazole-5-carboxylate scaffold is a privileged structure in medicinal chemistry, and Methyl 2,4-dichlorothiazole-5-carboxylate serves as a key building block for creating a diverse array of biologically active molecules. The presence of two chlorine atoms and a methyl ester group provides multiple reactive sites for chemical modification, enabling the exploration of vast chemical space in the quest for new drugs.
Lead Compound Identification and Optimization
This compound and its derivatives are instrumental in the identification and optimization of lead compounds for various therapeutic targets. A lead compound is a chemical that shows pharmacological or biological activity and serves as a starting point for drug development. nih.gov The process of lead optimization involves modifying the structure of the lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. nih.gov
The thiazole (B1198619) nucleus is a component of numerous FDA-approved drugs, demonstrating its therapeutic relevance. mdpi.com Derivatives of the closely related 2,4-dichlorothiazole-5-carbaldehyde have been utilized in the synthesis of thiazolyl-2,4-thiazolidinediones, which have been investigated for their antidiabetic properties. ijarsct.co.inbepls.com This suggests a promising avenue for developing new antidiabetic agents starting from this compound.
Furthermore, the thiazole-5-carboxylate framework is a key feature in molecules designed as potential anticancer agents. For instance, derivatives of 2-amino-4-methylthiazole-5-carboxylate have been synthesized and identified as potent inhibitors of monoacylglycerol lipase (B570770) (MAGL), a target in cancer therapy. mdpi.com Similarly, novel 2-(3-benzamidopropanamido)thiazole-5-carboxylates have been discovered as inhibitors of the kinesin HSET (KIFC1), which is crucial for the survival of some cancer cells. kuey.net These examples underscore the potential of using this compound as a scaffold to generate libraries of compounds for screening against various cancer targets. The optimization of such leads can be guided by computational methods to predict binding affinities and improve the pharmacological profile. researchgate.netkau.edu.sa
The following table summarizes examples of therapeutic targets for which thiazole-5-carboxylate derivatives have shown activity, indicating potential research directions for compounds derived from this compound.
| Therapeutic Target | Disease Area | Example Derivative Class |
| Peroxisome proliferator-activated receptor γ (PPAR-γ) | Diabetes | Thiazolyl-2,4-thiazolidinediones |
| Monoacylglycerol lipase (MAGL) | Cancer | 2-Amino-4-methylthiazole-5-carboxylates |
| Kinesin HSET (KIFC1) | Cancer | 2-(3-Benzamidopropanamido)thiazole-5-carboxylates |
| Bacterial aminoacyl-tRNA synthetase | Bacterial Infections | 2,4-dichlorothiazole-5-sulfonamides |
| Metallo-β-lactamases | Bacterial Infections | 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids |
Multi-Targeted Drug Design Strategies
Complex diseases like cancer, neurodegenerative disorders, and major depressive disorder often involve multiple biological pathways. nih.govrsc.org Consequently, designing drugs that can modulate several targets simultaneously—a strategy known as multi-target drug design or polypharmacology—is gaining traction as a more effective therapeutic approach compared to single-target drugs. nih.gov The inherent complexity of many diseases has shown that single-target drugs are often inadequate. nih.gov
The versatile and highly modifiable structure of this compound makes it an excellent starting point for developing multi-target-directed ligands (MTDLs). rsc.org By strategically functionalizing the different positions of the thiazole ring, chemists can incorporate pharmacophores that interact with distinct biological targets. For example, one could envision a molecule derived from this scaffold that combines features of a kinase inhibitor with an anti-inflammatory agent, potentially offering a synergistic effect in cancer treatment.
The development of such multi-target agents requires a deep understanding of the structure-activity relationships for each target and sophisticated design strategies to balance the activity at each site. This approach is particularly promising for complex conditions where a network of targets is dysregulated. google.com
Applications in Agrochemical Research
The thiazole ring is not only prevalent in pharmaceuticals but also in a range of agrochemicals. Thiazole derivatives are utilized for crop protection as pesticides, herbicides, and fungicides. kuey.net
Development of Bactericides and Herbicides
The structural motifs present in this compound are suggestive of potential applications in the development of new bactericides and herbicides. The chlorinated heterocyclic core is a common feature in many active agrochemical compounds. Research into novel pyrazole (B372694) carboxylate derivatives containing a thiazole backbone has yielded compounds with significant antifungal activity against agricultural pathogens like Botrytis cinerea and Valsa mali. acs.org This indicates that the thiazole-5-carboxylate moiety can be a valuable component in the design of new fungicides.
By modifying the substituents on the thiazole ring of this compound, researchers can screen for activity against a wide range of plant pathogens and weeds. The development of new agrochemicals is crucial for ensuring food security, and this compound represents a promising starting point for the discovery of next-generation crop protection agents.
Advances in Materials Science and Organic Optoelectronics
Thiazole-containing compounds have unique electronic and optical properties that make them valuable in the field of materials science, particularly for organic electronics. kuey.net Thiazole-based polymers and small molecules are being explored for use in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). kuey.netresearchgate.net
The electron-deficient nature of the thiazole ring, a result of the electron-withdrawing imine nitrogen, makes it a useful building block for organic semiconductors. researchgate.netresearchgate.net This property can be tuned by the substituents on the ring. This compound, with its electron-withdrawing chlorine atoms and ester group, could serve as a monomer or a precursor to monomers for the synthesis of novel conjugated polymers. These materials could exhibit interesting charge transport properties and stability, making them candidates for next-generation electronic devices. kuey.net
Fused systems like thiazolo[5,4-d]thiazoles are particularly promising as they are electron-deficient, have high oxidative stability, and a rigid planar structure that facilitates intermolecular π–π overlap, which is crucial for efficient charge transport. rsc.org The synthetic accessibility of derivatives from starting materials like this compound could spur further innovation in this area. Ladder-type thiazole-fused S,N-heteroacenes have also been synthesized and show potential as p-type semiconducting materials for organic transistors. rsc.org
Green Chemistry Perspectives for Thiazole Carboxylate Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of thiazole derivatives, including thiazole carboxylates, is an area where green chemistry approaches are being increasingly applied. bepls.com
Traditional methods for synthesizing thiazoles often require harsh reaction conditions, hazardous solvents, and metal catalysts, which can generate significant waste. bepls.com To address these issues, researchers are developing more environmentally benign synthetic routes. These include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. ijarsct.co.innih.govmdpi.com
Ultrasonic irradiation: Sonication provides an energy-efficient alternative to conventional heating. mdpi.combepls.com
Use of green solvents: Replacing hazardous organic solvents with water, ethanol (B145695), or deep eutectic solvents can dramatically improve the environmental profile of a synthesis. bepls.commdpi.com
Solvent-free reactions: Conducting reactions in the absence of a solvent minimizes waste and can simplify purification. researchgate.net
Development of recyclable catalysts: Using heterogeneous or biocatalysts that can be easily recovered and reused makes processes more sustainable. mdpi.combepls.com
These green methodologies are applicable to the synthesis of the thiazole-5-carboxylate core. For example, the Hantzsch thiazole synthesis, a classic method, can be adapted to run under greener conditions. researchgate.net A one-pot regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles has been developed under solvent-free conditions. researchgate.net Such approaches not only make the synthesis of compounds like this compound more sustainable but also align with the growing demand for eco-friendly chemical manufacturing.
Challenges and Opportunities in the Research of Halogenated Thiazole Carboxylates
The study of halogenated thiazole carboxylates, including this compound, presents both significant challenges and exciting opportunities for chemical science.
Furthermore, the functionalization of halogenated thiazoles can be challenging. While the carbon-halogen bonds offer a handle for cross-coupling reactions to introduce further complexity, the reactivity of these positions can be influenced by the other substituents on the ring. For instance, the chlorine atoms in dichlorothiazole derivatives can exhibit different reactivities, and selective substitution can be difficult to achieve.
Despite these challenges, the field of halogenated thiazole carboxylates is ripe with opportunities. The unique combination of a biologically active thiazole scaffold with the modulating effects of halogen atoms makes these compounds attractive targets for drug discovery. nih.govacs.org Halogenation can improve metabolic stability, membrane permeability, and binding affinity of drug candidates. acs.org
The development of novel synthetic methodologies for the regioselective synthesis and functionalization of halogenated thiazoles is a significant area of opportunity. Advances in catalytic cross-coupling reactions and C-H activation could provide more efficient and versatile routes to these compounds.
Moreover, the exploration of the chemical space around halogenated thiazole carboxylates is far from complete. The synthesis and biological evaluation of new derivatives could lead to the discovery of novel therapeutic agents for a wide range of diseases, including cancer, infectious diseases, and metabolic disorders. nih.govtandfonline.com The limited available data on compounds like this compound highlights the vast untapped potential within this class of molecules.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing Methyl 2,4-dichlorothiazole-5-carboxylate with high purity?
- Methodology : Start with a thiazole ring precursor (e.g., 2,4-dichlorothiazole-5-carboxylic acid) and employ esterification using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester. Validate purity using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). For scale-up, optimize solvent ratios and catalyst loading to minimize side products like hydrolyzed acids .
Q. How can structural ambiguities in this compound be resolved using crystallography?
- Methodology : Grow single crystals via slow evaporation in a non-polar solvent (e.g., hexane/dichloromethane). Use X-ray diffraction (XRD) with SHELX software for structure solution and refinement . For ambiguous electron density, employ difference Fourier maps to confirm substituent positions (e.g., chlorine atoms at C2/C4 vs. alternative sites). Cross-validate with DFT-optimized geometries to resolve discrepancies .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Analyze ¹H NMR for methyl ester protons (~3.9 ppm) and thiazole ring protons (downfield shifts due to electron-withdrawing Cl groups).
- IR : Confirm ester C=O stretch (~1720 cm⁻¹) and C-Cl stretches (600–800 cm⁻¹).
- MS : Use HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of COOCH₃).
- UV-Vis : Assess π→π* transitions for conjugation studies in derivatization reactions .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,4-dichloro substituents influence reactivity in nucleophilic aromatic substitution (SNAr)?
- Methodology : Design competition experiments using nucleophiles (e.g., amines, alkoxides) under controlled conditions (DMF, 60–80°C). Monitor regioselectivity via LC-MS and isolate products to determine substitution patterns (C2 vs. C4). Computational modeling (DFT) can predict activation barriers for SNAr at each site, correlating with experimental yields. Note: Electron-deficient thiazoles favor SNAr at less hindered positions .
Q. How can contradictory data between theoretical and experimental spectra be reconciled?
- Methodology : For mismatched NMR shifts, simulate spectra using software like ACD/Labs or MestReNova with solvent and temperature corrections. If XRD data conflicts with computational geometries (e.g., bond lengths), re-optimize DFT parameters (basis sets, solvation models). Cross-check with alternative techniques like Raman spectroscopy for vibrational mode validation .
Q. What strategies mitigate decomposition during long-term storage of this compound?
- Methodology : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent hydrolysis and photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation products via LC-MS. Add stabilizers like BHT (0.1% w/w) if free radical pathways are implicated .
Q. How can computational methods predict biological activity of derivatives?
- Methodology : Use molecular docking (AutoDock Vina) to screen derivatives against target enzymes (e.g., kinases). Validate with QSAR models trained on thiazole-based inhibitors. Prioritize derivatives with favorable ADMET profiles (SwissADME) and synthesize top candidates for in vitro testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
